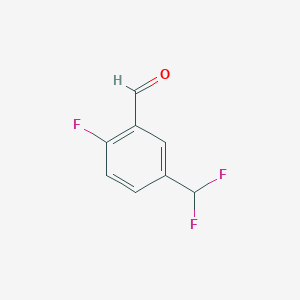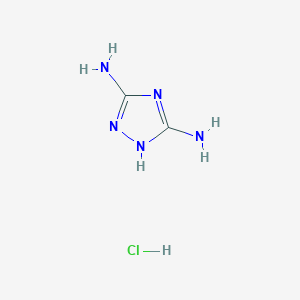![molecular formula C14H23NO4 B12835426 tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12835426.png)
tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a piperidine and a tetrahydrofuran ring.
Vorbereitungsmethoden
The synthesis of tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene under reflux conditions . The reaction yields a mixture of isomeric condensation products, which can be separated based on their solubility in hexane . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Analyse Chemischer Reaktionen
tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: Reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Reduction and Oxidation: Can be reduced or oxidized under specific conditions to yield different products.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atom in the piperidine ring.
Common reagents used in these reactions include hydrazine hydrate, which is used to form spirocyclic pyrazoles, and hydrogen chloride in dioxane for further functionalization .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of other biologically active heterocyclic compounds.
Medicinal Chemistry:
Material Science: May be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds, such as:
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
These compounds share similar spirocyclic structures but differ in their functional groups and reactivity, making tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate unique in its applications and properties.
Eigenschaften
Molekularformel |
C14H23NO4 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-hydroxy-4-oxo-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-6-4-14(5-7-15)9-10(16)8-11(14)17/h10,16H,4-9H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
BNDBURMGSFFGLG-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H](CC2=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)


![(E)-3-(4-(1-(1-Cyclohexyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)cyclopentanecarboxamido)phenyl)acrylic acid](/img/structure/B12835368.png)






![Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate](/img/structure/B12835390.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide](/img/structure/B12835410.png)
